molecular formula C10H6O5D6 B602584 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester CAS No. 1182838-09-0

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester

Cat. No.: B602584
CAS No.: 1182838-09-0
M. Wt: 218.24
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Description

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester is a deuterated derivative of vanillic acid methyl ester. This compound is characterized by the presence of deuterium atoms replacing hydrogen atoms in the methoxy groups. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester typically involves the methylation of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of deuterated methanol and optimized reaction conditions can further improve the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Products may include 4-Hydroxy-3,5-di(methoxy-d3)-benzaldehyde or 4-Hydroxy-3,5-di(methoxy-d3)-benzoquinone.

    Reduction: The major product is 4-Hydroxy-3,5-di(methoxy-d3)-benzyl alcohol.

    Substitution: Depending on the nucleophile, products can vary widely, including ethers and amines.

Scientific Research Applications

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can influence the compound’s metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and potentially enhanced therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethoxybenzoic acid methyl ester: The non-deuterated analog of the compound.

    Vanillic acid methyl ester: Another structurally similar compound with a hydroxyl and methoxy group on the benzene ring.

    Syringic acid methyl ester: Contains two methoxy groups and a hydroxyl group on the benzene ring, similar to the target compound.

Uniqueness

The uniqueness of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester lies in the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

CAS No.

1182838-09-0

Molecular Formula

C10H6O5D6

Molecular Weight

218.24

Appearance

White solid

Purity

95% by HPLC; 98% atom D

Related CAS

884-35-5 (unlabelled)

Synonyms

Methyl Syringate d3;  Methyl 3,5-Dimethoxy-4-hydroxybenzoate d3

tag

Benzoic Acid Impurities

Origin of Product

United States

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